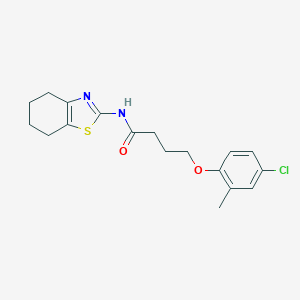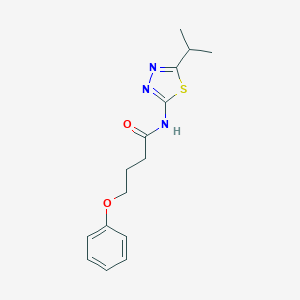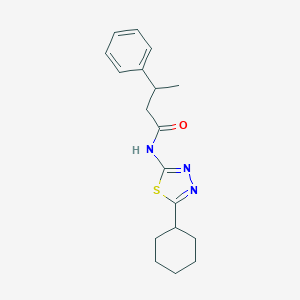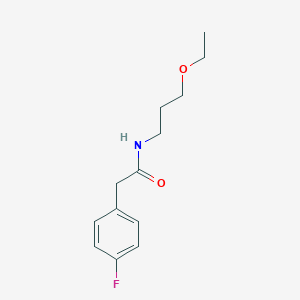![molecular formula C15H17N3O3S2 B216349 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide, also known as MBTS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBTS belongs to the class of sulfonamide compounds, which are known for their antibacterial, anti-inflammatory, and antitumor properties.
Wirkmechanismus
The mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not fully understood. However, it has been suggested that 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to inhibit the growth of bacteria by interfering with the biosynthesis of bacterial cell walls. The anti-inflammatory activity of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to inhibit the growth of bacteria by inhibiting the biosynthesis of bacterial cell walls. Additionally, 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antibacterial, and anti-inflammatory activities. However, there are also some limitations to using 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide in lab experiments. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not very soluble in water, which can make it difficult to use in some assays. Additionally, the mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide. This would provide a better understanding of how 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide exerts its anticancer, antibacterial, and anti-inflammatory activities. Another area of research could focus on optimizing the synthesis method of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide to improve its yield and purity. Additionally, research could focus on developing 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide derivatives with improved solubility and bioavailability. Finally, research could focus on in vivo studies to determine the efficacy and safety of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide as a potential therapeutic agent.
Synthesemethoden
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide can be synthesized using several methods, including the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzyl isothiocyanate in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The yield of the synthesis method can be optimized by controlling the reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been studied for its anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide |
|---|---|
Molekularformel |
C15H17N3O3S2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C15H17N3O3S2/c1-21-13-6-2-11(3-7-13)10-17-15(22)18-12-4-8-14(9-5-12)23(16,19)20/h2-9H,10H2,1H3,(H2,16,19,20)(H2,17,18,22) |
InChI-Schlüssel |
JOXPLGCRWZUYSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)